molecular formula C11H8F6N2 B13053725 (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13053725
M. Wt: 282.18 g/mol
InChI Key: JWOWJDPGUPBMPH-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is a chemical compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the use of trifluoromethyl-containing precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine and a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl-substituted phenyl ring but differ in other functional groups.

    Trifluoromethyl-substituted pyrazoles: These compounds also contain trifluoromethyl groups but have a different core structure.

Uniqueness

(3S)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups and stereochemistry. The presence of both an amino group and a nitrile group, along with the trifluoromethyl-substituted phenyl ring, imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C11H8F6N2

Molecular Weight

282.18 g/mol

IUPAC Name

(3S)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m0/s1

InChI Key

JWOWJDPGUPBMPH-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N

Origin of Product

United States

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